

# Unraveling the Molecular Targets of Xelafaslatide: An In-depth Technical Guide

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## Compound of Interest

Compound Name: FHT-1204

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## Introduction

Xelafaslatide (formerly known as ONL1204) is a novel, first-in-class small peptide inhibitor of the Fas receptor, a critical regulator of apoptosis (programmed cell death) and inflammation. Developed by ONL Therapeutics, xelafaslatide is currently under investigation as a neuroprotective agent for retinal diseases, most notably for the treatment of geographic atrophy (GA) associated with dry age-related macular degeneration (AMD). This technical guide provides a comprehensive overview of the molecular targets of xelafaslatide, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its therapeutic potential.

## Core Molecular Target: The Fas Receptor (CD95/APO-1)

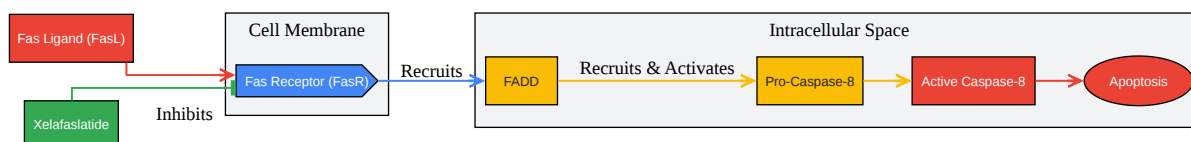
The primary molecular target of xelafaslatide is the Fas receptor, a transmembrane protein belonging to the tumor necrosis factor (TNF) receptor superfamily. The Fas receptor plays a pivotal role in the extrinsic pathway of apoptosis. Upon binding by its natural ligand, Fas ligand (FasL), the Fas receptors trimerize, leading to the recruitment of the adaptor protein Fas-associated death domain (FADD). This, in turn, recruits and activates pro-caspase-8, initiating a caspase cascade that culminates in cellular apoptosis.

In various retinal diseases, including geographic atrophy, the Fas signaling pathway is upregulated, contributing to the progressive death of retinal cells, such as photoreceptors and retinal pigment epithelium (RPE) cells. Xelafaslatide is designed to interrupt this pathological process by inhibiting the activation of the Fas receptor.

## Mechanism of Action

Xelafaslatide is a 12-amino-acid peptide that acts as an antagonist of the Fas receptor. By binding to the Fas receptor, xelafaslatide prevents the binding of FasL and the subsequent conformational changes required for the initiation of the apoptotic signaling cascade. This inhibition of Fas activation leads to a reduction in downstream caspase-8 activity, thereby protecting retinal cells from apoptosis. Furthermore, by mitigating Fas-mediated signaling, xelafaslatide also reduces the production of pro-inflammatory cytokines, thus addressing the inflammatory component of retinal degenerative diseases.

## Signaling Pathway of Fas-Mediated Apoptosis and Inhibition by Xelafaslatide



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Fas signaling pathway and xelafaslatide's point of intervention.

## Quantitative Data

While specific binding affinity data such as  $K_d$  or a definitive  $IC_{50}$  value for xelafaslatide (ONL1204) are not publicly available in the reviewed literature, a study on its precursor molecule, Met12, provides insight into its inhibitory potential.

Compound	Assay Type	Cell Line	Parameter	Value	Reference
Met12	Caspase 8 Activity Assay	661W (cone photoreceptor -like)	IC50	~20 µM	<a href="#">[1]</a>

Met12 is a precursor to xelafaslatide (ONL1204), which is described as a new derivative with improved pharmaceutical properties.

Preclinical and clinical studies have demonstrated the biological activity of xelafaslatide at various doses.

Study Type	Model	Treatment	Key Findings	Reference
Preclinical	rd10 and P23H mouse models of inherited retinal degeneration	Single or two intravitreal injections of ONL1204	Decreased TUNEL-positive photoreceptors, reduced caspase 8 activity, increased photoreceptor cell counts, and improved visual function.[2][3]	[2][3]
Preclinical	Rabbit model of sodium iodate-induced RPE injury	Single intravitreal injection of ONL1204 (25 µg or 100 µg)	Significant protection of the retinal pigment epithelium.[4]	[4]
Clinical (Phase 1b)	Patients with Geographic Atrophy	Single intravitreal injection of ONL1204	42% average reduction in lesion growth in the treated eye compared to the untreated fellow eye at 6 months. [5]	[5]
Clinical (Phase 1b)	Patients with Geographic Atrophy	Two intravitreal injections of ONL1204 (50 µg or 200 µg) 3 months apart	24% reduction in GA lesion growth (low dose) and 50% reduction (high dose) compared to sham at 6 months.[5]	[5]

## Experimental Protocols

## In Vitro Caspase-8 Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit Fas-induced apoptosis by quantifying the activity of caspase-8, a key downstream effector of Fas signaling.

Objective: To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of a Fas inhibitor.

Materials:

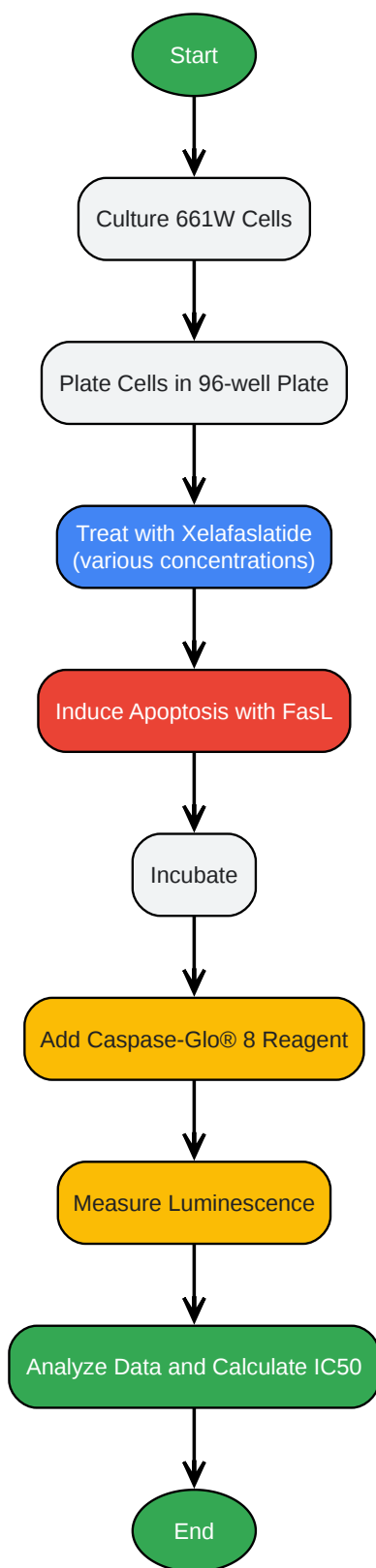
- Cell Line: 661W cells (a mouse cone photoreceptor-like cell line).
- Inducing Agent: Fas-ligand (FasL) or a Fas-activating antibody.
- Test Compound: Xelafaslatide or related peptides (e.g., Met12) dissolved in an appropriate buffer (e.g., citrate buffer).
- Detection Reagent: Caspase-Glo® 8 Assay System (Promega).
- Instrumentation: Luminometer.

Protocol:

- Cell Culture: 661W cells are cultured in appropriate media and conditions until they reach a suitable confluency.
- Plating: Cells are seeded into white-walled 96-well plates at a density of 10,000–50,000 cells per well and allowed to adhere overnight.
- Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., xelafaslatide). Cells are pre-incubated with the compound for a specified period (e.g., 1 hour).
- Induction of Apoptosis: FasL or a Fas-activating antibody is added to the wells to stimulate the Fas receptor and induce apoptosis.
- Incubation: The plate is incubated for a period sufficient to induce a measurable caspase-8 response (e.g., 3-4 hours).

- **Caspase-8 Activity Measurement:** An equal volume of Caspase-Glo® 8 Reagent is added to each well. The plate is mixed on a plate shaker and incubated at room temperature for 30-60 minutes to allow for cell lysis and the enzymatic reaction to occur.
- **Data Acquisition:** The luminescence of each well is measured using a luminometer. The luminescent signal is proportional to the amount of active caspase-8.
- **Data Analysis:** The luminescence data is normalized to controls (untreated and vehicle-treated cells). A dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the compound concentration. The IC50 value is calculated from this curve.

## Experimental Workflow for In Vitro Caspase-8 Inhibition Assay



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Workflow for determining the in vitro efficacy of xelafaslatide.

## In Vivo Animal Models of Retinal Degeneration

Preclinical studies in animal models are crucial for evaluating the in vivo efficacy and safety of a therapeutic candidate.

**Objective:** To assess the ability of xelafaslatide to protect photoreceptors and preserve retinal function in established mouse models of inherited retinal degeneration.

**Animal Models:**

- **rd10 mice:** A model for autosomal recessive retinitis pigmentosa with a mutation in the phosphodiesterase 6b (Pde6b) gene.
- **P23H rats/mice:** A model for autosomal dominant retinitis pigmentosa with a mutation in the rhodopsin gene.

**Treatment Protocol:**

- **Drug Formulation:** Xelafaslatide (ONL1204) is formulated in a sterile vehicle suitable for intravitreal injection.
- **Administration:** A single or multiple intravitreal injections of xelafaslatide are administered to one eye of the animal at a specific age (e.g., postnatal day 14 for rd10 mice). The contralateral eye is injected with the vehicle alone to serve as a control.
- **Follow-up:** Animals are monitored for a defined period, with assessments performed at various time points.

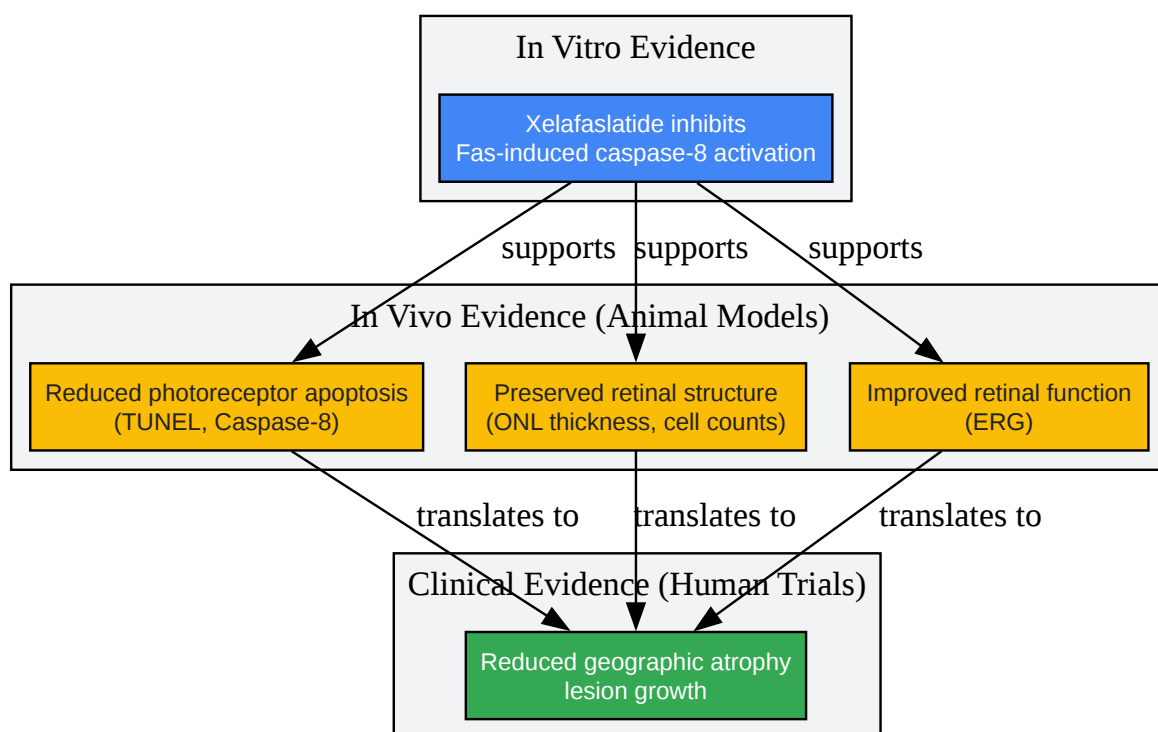
**Outcome Measures:**

- **TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining:** A histological method to detect apoptotic cells in retinal cross-sections. A reduction in TUNEL-positive cells in the outer nuclear layer indicates photoreceptor protection.
- **Caspase-8 Activity Assay:** Retinal tissue is harvested and processed to measure the activity of caspase-8 as an indicator of Fas pathway activation.



- **Histology and Photoreceptor Cell Counts:** Retinal cross-sections are stained (e.g., with H&E) to visualize the retinal layers. The thickness of the outer nuclear layer (ONL), which contains the photoreceptor cell bodies, is measured, and the number of photoreceptor nuclei is counted.
- **Electroretinography (ERG):** A non-invasive test to measure the electrical response of the retina to light stimulation. Preservation of a- and b-wave amplitudes indicates preserved photoreceptor and inner retinal function, respectively.

## Logical Relationship of Experimental Evidence



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Progression of evidence for xelafaslatide's therapeutic potential.

## Conclusion

Xelafaslatide represents a targeted therapeutic approach for retinal diseases by specifically inhibiting the Fas receptor, a key mediator of apoptosis and inflammation. Its mechanism of

action is well-supported by preclinical data demonstrating its ability to protect retinal cells and preserve visual function in various models of retinal degeneration. The promising results from early clinical trials in patients with geographic atrophy further underscore the potential of xelafaslatide as a novel treatment for this debilitating condition. Further research and ongoing clinical trials will continue to delineate the full therapeutic profile of this first-in-class Fas inhibitor.

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